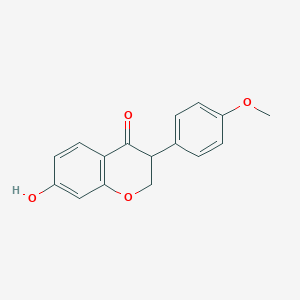
Dihydroformononetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroformononetin belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Dihydroformononetin exhibits significant antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, ovarian, and prostate cancers.
- Mechanism of Action : The compound interacts with estrogen receptors, influencing signaling pathways involved in cell proliferation and apoptosis. In vitro studies indicate that this compound can induce apoptosis in MCF-7 breast cancer cells and enhance the efficacy of other chemotherapeutic agents such as metformin .
- Case Study : In xenograft models, administration of this compound at doses of 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60% compared to control groups.
Cardiovascular Health
Research indicates that this compound may play a role in cardiovascular disease prevention.
- Metabolic Studies : A study revealed that metabolites of this compound show strong binding activities with receptors associated with cardiovascular health, suggesting potential therapeutic roles in managing conditions like hypertension and atherosclerosis .
- Case Study : In animal models, this compound demonstrated protective effects against oxidative stress-induced damage, which is a key factor in cardiovascular diseases .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties.
- Mechanism of Action : It inhibits pro-inflammatory cytokines and reduces markers of inflammation in various models. This activity suggests potential applications in treating inflammatory diseases such as arthritis .
- Case Study : In induced arthritis models, significant reductions in paw swelling were observed following treatment with this compound, indicating its potential as an anti-inflammatory agent.
Metabolic Studies
This compound has been investigated for its metabolic pathways and effects on human health.
- Urinary Metabolites : Research has identified several metabolites resulting from the ingestion of this compound, which may contribute to its biological effects. These metabolites include angolensin and other reduced forms that exhibit varying biological activities .
- Implications for Health : Understanding these metabolic pathways is crucial for developing dietary supplements aimed at enhancing health benefits associated with isoflavones .
Summary of Biological Activities
Case Studies Overview
| Case Study Focus | Objective | Results |
|---|---|---|
| Cancer Treatment | Evaluate anticancer effects | Significant apoptosis induction |
| Infection Control | Assess antimicrobial efficacy | Effective against multi-drug resistant strains |
| Cardiovascular Protection | Investigate protective effects | Reduced oxidative stress damage |
Eigenschaften
CAS-Nummer |
4626-22-6 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
7-hydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3 |
InChI-Schlüssel |
INYISIYHXQDCPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
melting_point |
185-188°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















